molecular formula C17H21F3N4O3S B2800681 4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105248-45-0

4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2800681
CAS RN: 1105248-45-0
M. Wt: 418.44
InChI Key: ZCOCNHNEDIILCC-UHFFFAOYSA-N
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Description

4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H21F3N4O3S and its molecular weight is 418.44. The purity is usually 95%.
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Scientific Research Applications

Enzyme Metabolism and Reaction Catalysis

  • A study investigated the metabolism of a novel antidepressant, highlighting the roles of cytochrome P450 enzymes in oxidative metabolism, emphasizing the transformation pathways and enzyme kinetics, which could be relevant to understanding the metabolic fate of similar compounds (Hvenegaard et al., 2012).

Synthesis and Chemical Reactions

  • Research on the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride demonstrates a powerful, metal-free method to activate thioglycosides, showcasing advanced synthesis techniques that may be applicable to similar fluorinated compounds (Crich and Smith, 2001).

Conformational Studies

  • A study on the stereodynamics of trifluoromethylsulfonyl substituted cyclic compounds, like piperidine, revealed insights into their conformational preferences, which could influence the design of new compounds with specific stereochemical requirements (Shainyan et al., 2008).

Antimicrobial and Antitubercular Activities

  • Several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and tested for antimicrobial activity, offering a structure-activity evaluation that could inform the development of antimicrobial agents (Vinaya et al., 2009).

Analytical Methods

  • The development of sensitive methods for determining non-peptide oxytocin receptor antagonists in human plasma highlights the importance of analytical techniques in drug development and pharmacokinetic studies, which could be applied to the analysis of similar chemical entities (Kline et al., 1999).

Sulfonamide Research

  • A study on the synthesis and antimicrobial activities of new Spiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties provides insights into the antimicrobial potential of sulfonamide-containing compounds, which might relate to the research interests surrounding the specified compound (Dalloul et al., 2017).

Mechanism of Action

Target of Action

It’s known that many 1,2,4-triazole derivatives have been found to interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s known that 1,2,4-triazole derivatives often exert their effects by binding to their target proteins and modulating their activity .

Biochemical Pathways

1,2,4-triazole derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Some 1,2,4-triazole derivatives have been found to possess antimicrobial activities . The specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name

4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOCNHNEDIILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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